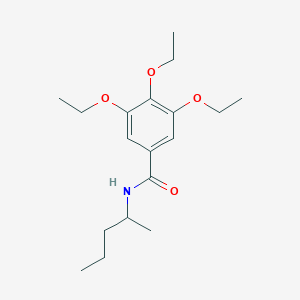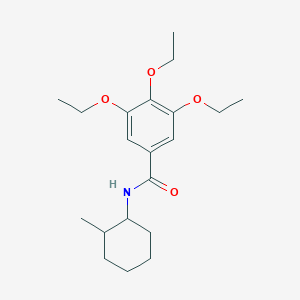
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide, also known as CPP-109, is a chemical compound that belongs to the class of amides. It is a potent inhibitor of the enzyme called glutamate carboxypeptidase II (GCPII), which is responsible for the breakdown of the neurotransmitter glutamate. CPP-109 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide works by inhibiting the enzyme GCPII, which is responsible for the breakdown of the neurotransmitter glutamate. Glutamate is an important neurotransmitter that plays a key role in many brain functions, including learning and memory. By inhibiting GCPII, N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide increases the levels of glutamate in the brain, which can have a positive effect on brain function.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to increase the levels of glutamate in the brain, which can have a positive effect on brain function. It has also been shown to reduce drug-seeking behavior in preclinical models of addiction. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide has been shown to have anxiolytic and antidepressant effects in preclinical models.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide has a number of advantages as a research tool. It is a potent and selective inhibitor of GCPII, which makes it a useful tool for studying the role of glutamate in various neurological and psychiatric disorders. However, there are also some limitations to its use. N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects. In addition, it can be difficult to administer N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide in vivo due to its poor solubility in water.
Future Directions
There are a number of future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide. One area of interest is the potential use of N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide in the treatment of addiction. Preclinical studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide is effective in reducing drug-seeking behavior in a number of different addiction models, and there is interest in exploring its potential use in humans. Another area of interest is the potential use of N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide in the treatment of anxiety disorders and depression. Preclinical studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide has anxiolytic and antidepressant effects, and there is interest in exploring its potential use in humans. Finally, there is interest in developing new and more potent inhibitors of GCPII, which could have even greater therapeutic potential than N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide.
Synthesis Methods
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide can be synthesized by reacting 5-chloro-2,4-dimethoxybenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting amide is then reduced using sodium borohydride to yield N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing drug-seeking behavior in preclinical models of addiction, including cocaine, methamphetamine, and nicotine addiction. N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide has also been studied for its potential use in the treatment of anxiety disorders, depression, and schizophrenia.
properties
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide |
|---|---|
Molecular Formula |
C17H24ClNO3 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3-cyclohexylpropanamide |
InChI |
InChI=1S/C17H24ClNO3/c1-21-15-11-16(22-2)14(10-13(15)18)19-17(20)9-8-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H,19,20) |
InChI Key |
ZSVQPFNURZYOIZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CCC2CCCCC2)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCC2CCCCC2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



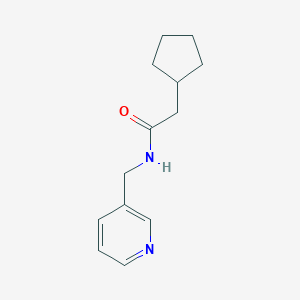
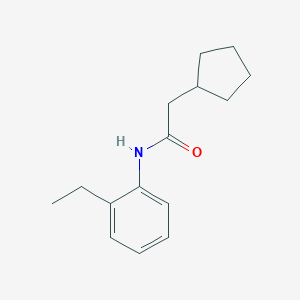
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
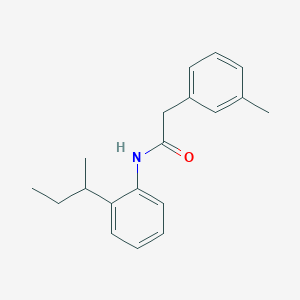
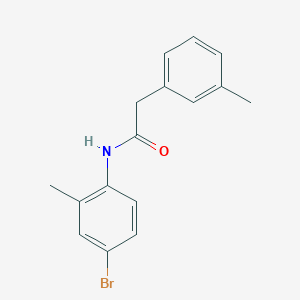
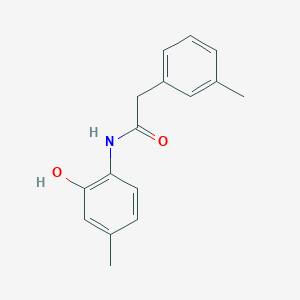
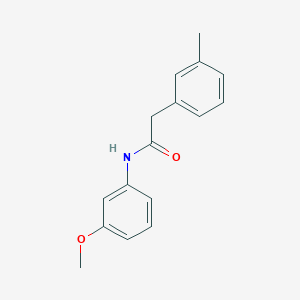

![4-chloro-3-[(cyclopentylacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B308717.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308718.png)
![N-[4-(diethylamino)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308719.png)
